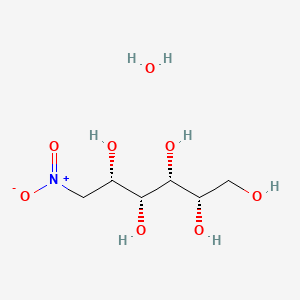

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is a chemical compound with the molecular formula C6H13NO7·½H2O and a molecular weight of 220.18 g/mol . It is a monosaccharide derivative and is primarily used in various scientific research applications.

Métodos De Preparación

The synthesis of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves the nitration of L-iditol. The reaction typically requires the use of nitric acid as the nitrating agent and is carried out under controlled conditions to ensure the selective nitration of the compound. The reaction is followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is used in a variety of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.

Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying the effects of nitro groups in biological systems.

Industry: While its industrial applications are limited, it is used in the production of certain specialized chemicals and materials

Mecanismo De Acción

The mechanism of action of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways .

Comparación Con Compuestos Similares

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate can be compared with other similar compounds, such as:

1-Deoxy-1-nitro-D-iditol hemihydrate: This is a stereoisomer of this compound and has similar chemical properties but different biological activities due to its stereochemistry.

Nitro-sugars: These compounds contain nitro groups attached to sugar molecules and have similar reactivity and applications in research.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts distinct chemical and biological properties .

Actividad Biológica

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate, also known as 1-deoxy-1-nitro-L-iditol hemihydrate, is a nitro derivative of a sugar alcohol. This compound has garnered attention in biochemical research due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H28N2O15

- Molecular Weight : 440.36 g/mol

- CAS Number : 207226-23-1

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol exhibits several key biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of developing new antimicrobial agents.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- α-glucosidase Inhibition : This activity suggests potential applications in managing postprandial blood glucose levels.

The biological activity of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol may be attributed to its structural features:

- The nitro group is known to participate in redox reactions.

- The hydroxyl groups can form hydrogen bonds with biological macromolecules.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various nitro sugar derivatives. Results indicated that (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol significantly reduced lipid peroxidation in vitro compared to control groups.

| Compound | IC50 (µM) |

|---|---|

| Control | 50 |

| Nitrohexane Pentol | 25 |

Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Enzyme Inhibition

Research published in Diabetes Care explored the effects of this compound on α-glucosidase activity. It was found that the compound inhibited α-glucosidase with an IC50 value of 15 µM.

Propiedades

IUPAC Name |

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQXMNDKUHFDU-SIQASLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-23-1 |

Source

|

| Record name | L-Iditol, 1-deoxy-1-nitro-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207226-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.